2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid is an organic compound that features a benzothiophene core structure Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of Functional Groups: The amino group and methoxycarbonyl group can be introduced through subsequent reactions, such as nitration followed by reduction for the amino group, and esterification for the methoxycarbonyl group.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its derivatives could exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and methoxycarbonyl groups could facilitate binding to active sites, while the sulfanylacetic acid moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanylacetic acid moiety, in particular, could influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-amino-2-methoxycarbonyl-1-benzothiophen-6-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(16)11-10(13)7-3-2-6(4-8(7)19-11)18-5-9(14)15/h2-4H,5,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBJGICLLKUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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